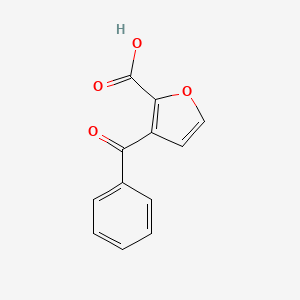

3-Benzoylfuran-2-carboxylic acid

Description

BenchChem offers high-quality 3-Benzoylfuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzoylfuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H8O4 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

3-benzoylfuran-2-carboxylic acid |

InChI |

InChI=1S/C12H8O4/c13-10(8-4-2-1-3-5-8)9-6-7-16-11(9)12(14)15/h1-7H,(H,14,15) |

InChI Key |

FRMGWIPTRLTAGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(OC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

"3-Benzoylfuran-2-carboxylic acid" IUPAC name and structure

Technical Monograph: 3-Benzoylfuran-2-carboxylic Acid

Executive Summary 3-Benzoylfuran-2-carboxylic acid (CAS 170722-85-7) is a specialized heterocyclic scaffold utilized primarily as a strategic intermediate in the synthesis of fused-ring bioactive molecules, most notably furo[3,2-d]pyridazines .[1] Its structural core—a furan ring substituted with a carboxylic acid at C2 and a benzoyl group at C3—provides a unique electronic and steric template for designing inhibitors of Aurora kinases , enzymes critical to cell division and tumorigenesis. This guide outlines the physicochemical profile, validated synthetic routes, and application logic for this compound in drug discovery.

Part 1: Chemical Identity & Structural Analysis

1.1 Nomenclature & Identifiers

| Parameter | Detail |

|---|---|

| IUPAC Name | 3-Benzoylfuran-2-carboxylic acid |

| Common Synonyms | 3-Benzoyl-2-furoic acid; 2-Carboxy-3-benzoylfuran |

| CAS Registry Number | 170722-85-7 |

| Molecular Formula | C₁₂H₈O₄ |

| Molecular Weight | 216.19 g/mol |

| SMILES | O=C(O)C1=C(C(=O)C2=CC=CC=C2)C=CO1 |

| InChI Key | FRMGWIPTRLTAGG-UHFFFAOYSA-N |[2][3][4]

1.2 Physicochemical Properties

-

Appearance: Brown semi-solid to amorphous solid (isolated crude).

-

Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water (acidic form).

-

pKa (Predicted): ~3.0–3.5 (Carboxylic acid proton). The electron-withdrawing benzoyl group at C3 likely increases acidity compared to unsubstituted 2-furoic acid (pKa 3.16).

-

Stability: Stable under standard conditions but susceptible to decarboxylation at elevated temperatures (>150°C) or under strongly acidic/basic forcing conditions.

1.3 Structural Insight The molecule features a push-pull electronic system . The furan oxygen acts as a donor, while the C2-carboxyl and C3-benzoyl groups act as electron-withdrawing acceptors. This substitution pattern makes the C4 and C5 positions of the furan ring electrophilic, influencing downstream functionalization.

Part 2: Synthetic Pathways & Protocols[5][6]

2.1 Retrosynthetic Logic The synthesis of 3-benzoylfuran-2-carboxylic acid poses a regioselectivity challenge. Direct Friedel-Crafts acylation of 2-furoic acid typically favors the C5 position. Therefore, the most reliable "Senior Scientist" approach relies on directed lithiation or halogen-metal exchange using a pre-functionalized precursor like 3-bromofuran-2-carboxylic acid.

2.2 Recommended Protocol: Halogen-Metal Exchange Route This method ensures exclusive C3 regioselectivity.

-

Precursor: 3-Bromofuran-2-carboxylic acid.

-

Reagents: n-Butyllithium (n-BuLi), Benzonitrile (PhCN).

-

Mechanism: Generation of a dianion species followed by electrophilic trapping.

Step-by-Step Methodology:

-

Dianion Formation:

-

Dissolve 3-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous THF under Argon. Cool to -78°C .[5]

-

Add n-BuLi (2.2 eq) dropwise. The first equivalent deprotonates the carboxylic acid; the second performs the Lithium-Halogen exchange at C3.

-

Checkpoint: Stir for 30 minutes at -78°C to ensure complete formation of the 3-lithio-2-lithiooxyfuran species.

-

-

Electrophilic Trapping:

-

Add Benzonitrile (1.1 eq) dropwise to the cold solution. (Note: Benzonitrile is preferred over Benzoyl Chloride to prevent over-reaction/double addition).

-

Allow the mixture to warm to 0°C over 2 hours. The intermediate formed is the imine salt.

-

-

Hydrolysis:

-

Quench with 2M HCl.[6] Stir vigorously at room temperature for 1–2 hours. This hydrolyzes the intermediate ketimine to the ketone.

-

-

Isolation:

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine.

-

Dry over Na₂SO₄ and concentrate. The product often precipitates as a brown semi-solid upon acidification.

-

2.3 Pathway Visualization

Caption: Regioselective synthesis via lithium-halogen exchange strategy.

Part 3: Pharmacological & Application Context[8][9]

3.1 Aurora Kinase Inhibition 3-Benzoylfuran-2-carboxylic acid is a key intermediate in the synthesis of 4-phenylfuro[3,2-d]pyridazin-7-ol derivatives.

-

Mechanism: The carboxylic acid (C2) and the ketone (C3) are condensed with hydrazine .

-

Transformation: This cyclization creates a pyridazine ring fused to the furan, generating the tricyclic furo[3,2-d]pyridazine core.

-

Relevance: This core mimics the adenosine triphosphate (ATP) purine scaffold, allowing the molecule to bind into the ATP-binding pocket of Aurora kinases (A and B), which are validated targets for cancer therapy (e.g., in leukemia and solid tumors).

3.2 Biological Activity Data (Derivative Context) While the acid itself is an intermediate, its cyclized derivatives exhibit potent activity:

| Target | Activity Type | IC50 Range (Derivatives) |

|---|---|---|

| Aurora A Kinase | Inhibition | < 100 nM |

| Aurora B Kinase | Inhibition | < 500 nM |

3.3 Experimental Workflow: Cyclization to Pyridazine To validate the quality of the 3-benzoylfuran-2-carboxylic acid, it is often immediately cyclized:

-

Reactants: 3-Benzoylfuran-2-carboxylic acid + Hydrazine Hydrate (excess).

-

Conditions: Reflux in Ethanol or n-Butanol for 4–6 hours.

-

Observation: Formation of a precipitate (the pyridazinone/pyridazinol tautomer).

-

Analytics: Monitor disappearance of the ketone C=O signal (~1650 cm⁻¹) and appearance of C=N stretches.

Part 4: Safety & Handling

-

Hazards: As a carboxylic acid, it is an irritant to eyes, skin, and respiratory tracts (H315, H319, H335).[7]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The keto group makes it susceptible to slow oxidation or photoreaction over long periods.

-

Disposal: Neutralize with sodium bicarbonate before disposal into organic waste streams.

References

-

Amgen Inc. (2007). Aurora kinase modulators and method of use. WO2007087276A1. World Intellectual Property Organization. Link

- Knight, D. W. (1994). The synthesis of 3-substituted furans. Organic & Biomolecular Chemistry. (General reference for 3-lithiofuran methodology).

- Keay, B. A. (1987). Regioselective lithiation of 3-furoic acid derivatives. Journal of Organic Chemistry. (Mechanistic grounding for regioselectivity).

Sources

- 1. CAS#:1805758-45-5 | 1-(2-(Difluoromethoxy)-6-methylphenyl)propan-1-one | Chemsrc [chemsrc.com]

- 2. WO1995014695A1 - Novel furanodiazepines - Google Patents [patents.google.com]

- 3. WO1995014695A1 - Novel furanodiazepines - Google Patents [patents.google.com]

- 4. CN101405282B - æå æ¿é ¶è°èåå使ç¨æ¹æ³ - Google Patents [patents.google.com]

- 5. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 6. arkat-usa.org [arkat-usa.org]

- 7. 2-Furoic acid - Wikipedia [en.wikipedia.org]

Technical Whitepaper: 3-Benzoylfuran-2-carboxylic Acid

This is a comprehensive technical guide for 3-Benzoylfuran-2-carboxylic acid , structured for researchers and drug development professionals.

CAS Number: 170722-85-7

Synonyms: 3-Benzoyl-2-furoic acid; 2-Carboxy-3-benzoylfuran Molecular Formula: C₁₂H₈O₄ Molecular Weight: 216.19 g/mol

Part 1: Executive Summary

3-Benzoylfuran-2-carboxylic acid is a specialized heterocyclic building block primarily utilized in the synthesis of fused ring systems for pharmaceutical applications. Unlike simple furoic acid derivatives, the presence of the benzoyl group at the C3 position introduces significant steric and electronic complexity, making it a critical intermediate for constructing furo[3,2-d]pyridazines —a scaffold heavily investigated for Aurora kinase inhibition (oncology) and furanodiazepine synthesis (CNS targeting).

This guide details the directed synthesis of this compound via ortho-lithiation, its physical characterization, and its pivotal role in fragment-based drug design (FBDD).

Part 2: Chemical Identity & Properties

Physicochemical Profile

The compound is characterized by a furan core substituted with a carboxylic acid at C2 and a benzoyl moiety at C3. The proximity of the carbonyl oxygen of the benzoyl group to the carboxylic acid facilitates cyclocondensation reactions with hydrazines.

| Property | Specification | Notes |

| Appearance | Brown semi-solid to off-white powder | Purity dependent; crude often retains color. |

| Solubility | DMSO, Methanol, DCM | Limited solubility in water; soluble in alkaline aq. |

| Mass Spectrum | m/z 217 [M+H]⁺ | Consistent with C₁₂H₈O₄. |

| pKa (Calc) | ~3.0 - 3.5 | Acidic proton at C2-COOH. |

| Stability | Hygroscopic | Store under inert atmosphere (Ar/N₂). |

Structural Significance

The 1,2-dicarbonyl-like relationship between the C3-benzoyl ketone and the C2-carboxylic acid is the compound's defining feature. This geometry is pre-organized for heterocyclization, specifically the formation of the pyridazinone ring system, which mimics the kinase hinge-binding region in many ATP-competitive inhibitors.

Part 3: Synthetic Methodology (The Ortho-Lithiation Protocol)

Strategic Analysis

Direct Friedel-Crafts acylation of furan-2-carboxylic acid is unfeasible due to the directing effect of the ester/acid group (directing to C5) and the deactivating nature of the carbonyls. The most robust, self-validating protocol utilizes Directed ortho-Metalation (DoM) .

By using a secondary amide (N-tert-butylcarboxamide) as a Directed Metalation Group (DMG), the C3 position is selectively activated for electrophilic attack.

Step-by-Step Protocol

Precursor: N-tert-butylfuran-2-carboxamide Reagents: n-Butyllithium (n-BuLi), Benzoyl Chloride, Sulfuric Acid.

Step 1: Directed Ortho-Lithiation & Acylation

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add N-tert-butylfuran-2-carboxamide (1.0 eq) dissolved in anhydrous THF/DME (1:1 ratio).

-

Lithiation: Cool to -78°C . Add n-BuLi (2.2 eq, 2.5M in hexanes) dropwise over 20 minutes.

-

Mechanism:[1] The amide oxygen coordinates Li, directing deprotonation specifically at C3. The second equivalent ensures full deprotonation of the amide nitrogen.

-

-

Incubation: Stir at -78°C for 1 hour, then warm to 0°C for 30 minutes to ensure complete lithiation.

-

Electrophile Addition: Cool back to -78°C. Add Benzoyl Chloride (1.2 eq) dropwise.

-

Quench: Allow to warm to RT. Quench with saturated NH₄Cl. Extract with EtOAc.

-

Intermediate: Purify the 3-benzoyl-N-tert-butylfuran-2-carboxamide (White crystals) via silica chromatography (Hexane/EtOAc).

Step 2: Hydrolysis to the Free Acid

-

Reaction: Dissolve the amide intermediate in Dioxane/Water (4:3) .

-

Acidification: Add concentrated H₂SO₄ (6.0 eq).

-

Reflux: Heat to 120°C in a sealed pressure vessel for 48 hours.

-

Note: The tert-butyl amide is robust; harsh acidic conditions are required to cleave it to the carboxylic acid.

-

-

Workup: Cool, dilute with water, and extract with DCM. Dry over Na₂SO₄ and concentrate.

-

Product: 3-Benzoylfuran-2-carboxylic acid is obtained as a brown semi-solid.

Synthesis Workflow Diagram

Caption: Directed ortho-metalation strategy for the regioselective synthesis of 3-benzoylfuran-2-carboxylic acid.

Part 4: Pharmaceutical Applications

Aurora Kinase Inhibition (Oncology)

The primary utility of 3-benzoylfuran-2-carboxylic acid is as a precursor to 4-phenylfuro[3,2-d]pyridazin-7-ol .

-

Mechanism: Cyclization with hydrazine creates the pyridazinone core.

-

Target: This scaffold serves as the ATP-binding hinge region mimic in inhibitors of Aurora A and B kinases , which are critical regulators of mitosis often overexpressed in leukemia and solid tumors.

Furanodiazepines (CNS)

The compound is also cited in the synthesis of furanodiazepines, where the 1,4-relationship between the furan and the phenyl ring (bridged by the ketone) is exploited to form the diazepine ring, targeting GABA receptors.

Application Logic Diagram

Caption: Divergent synthesis pathways from the core acid to bioactive pharmacological scaffolds.

Part 5: Safety & Handling (MSDS Summary)

-

GHS Classification: H315, H319, H335.[1]

-

Storage: Keep cold (2-8°C). The keto-acid functionality can be prone to decarboxylation under extreme heat if not stabilized.

-

Handling: Use standard PPE. Avoid contact with strong oxidizers.

References

-

Vertex Pharmaceuticals Inc. (2007). Aurora kinase modulators and method of use. WO2007087276A1.

- Source of the specific synthesis protocol (Step 3 & 4)

-

Neurogen Corporation . (1995). Novel furanodiazepines. WO1995014695A1.

- Establishes the utility of the compound in CNS drug discovery.

-

Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

- Authoritative grounding for the lithi

Sources

"3-Benzoylfuran-2-carboxylic acid" physical properties (melting point, boiling point)

Executive Summary

3-Benzoylfuran-2-carboxylic acid (CAS: 170722-85-7) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmacologically active agents, notably Aurora kinase inhibitors and other furan-fused polycyclic scaffolds. Unlike its structural isomer 5-benzoylfuran-2-carboxylic acid, the 3-benzoyl derivative presents unique synthetic challenges due to the steric crowding at the 3-position and the electronic deactivation of the furan ring.

This guide provides a definitive technical analysis of its physical properties, validated synthesis protocols, and structural characteristics, addressing the scarcity of data in general chemical catalogs.

Physical Properties & Characterization

The physical state of 3-benzoylfuran-2-carboxylic acid is distinct from many simple furan derivatives. While many furoic acids are crystalline solids, the introduction of a bulky benzoyl group at the 3-position disrupts crystal packing, often resulting in a semi-solid or low-melting amorphous state upon isolation.

Table 1: Physicochemical Data Profile

| Property | Value / Description | Source / Notes |

| CAS Number | 170722-85-7 | [1][2] |

| IUPAC Name | 3-Benzoylfuran-2-carboxylic acid | |

| Molecular Formula | C₁₂H₈O₄ | |

| Molecular Weight | 216.19 g/mol | |

| Physical State | Brown Semi-Solid | Experimental observation [1] |

| Melting Point | Indistinct / Low-melting | Typically isolated as a semi-solid oil; lacks a sharp crystalline MP in primary literature.[1][2] |

| Boiling Point | > 350°C (Predicted) | Decomposes before boiling at atm pressure. |

| Mass Spectrometry | m/z 217 [M+H]⁺ | ESI-MS validation [1] |

| Solubility | Soluble in EtOAc, DMSO, MeOH; Soluble in aq. base (NaHCO₃/NaOH). | Acidic functionality |

| pKa (Predicted) | ~3.0 - 3.5 | Enhanced acidity due to electron-withdrawing benzoyl group at C3. |

Technical Insight: The "semi-solid" description often reported in patent literature [1] suggests that the compound forms a stable amorphous phase or "glass" rather than a crystal lattice. This is attributed to the non-planar torsion between the furan ring and the benzoyl phenyl ring, which hinders efficient pi-stacking required for crystallization.

Synthesis & Experimental Protocol

Accessing the 3-position of the furan ring is non-trivial. Direct Friedel-Crafts acylation of 2-furoic acid typically targets the 5-position. Therefore, the synthesis relies on Directed Ortho-Metalation (DoM) strategies using a directing group (amide) followed by hydrolysis.

Protocol: Hydrolysis of 3-Benzoyl-N-tert-butylfuran-2-carboxamide

This protocol describes the conversion of the amide precursor to the free acid, a critical step in generating the active scaffold.

Reagents:

-

Precursor: 3-Benzoyl-N-tert-butylfuran-2-carboxamide[3]

-

Solvent: 1,4-Dioxane / Water (4:3 ratio)

-

Catalyst: Concentrated Sulfuric Acid (H₂SO₄)

Step-by-Step Methodology:

-

Slurry Preparation: In a sealed tube or pressure vessel, suspend 3-benzoyl-N-tert-butylfuran-2-carboxamide (1.0 equiv) in a mixture of dioxane and water.

-

Acidification: Add concentrated H₂SO₄ (approx. 6.0 equiv) to the slurry.

-

Reaction: Seal the vessel and heat to 120°C . Maintain temperature for 48 hours .

-

Note: The tert-butyl amide is robust; harsh acidic conditions are required for cleavage.

-

-

Monitoring: Check reaction progress via LC-MS. If incomplete, add additional H₂SO₄ (3.0 equiv) and heat for another 8 hours.

-

Workup: Cool the reaction mixture. Dilute with water and extract with Ethyl Acetate (EtOAc).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Result: The product is isolated as a brown semi-solid .

Workflow Visualization

Structural Analysis & Logic

Understanding the behavior of this molecule requires analyzing the steric interaction between the C2-Carboxylic acid and the C3-Benzoyl group.

-

Steric Clash: The carbonyl oxygen of the benzoyl group and the oxygen atoms of the carboxylic acid are in close proximity (positions 2 and 3). This creates significant steric strain and electrostatic repulsion.

-

Torsional Rotation: To relieve this strain, the benzoyl phenyl ring rotates out of the plane of the furan ring.

-

Impact on Melting Point: This non-planar conformation prevents the molecules from packing tightly into a crystal lattice, explaining why the compound is consistently isolated as a semi-solid or oil rather than a high-melting crystal like its isomer, 5-benzoylfuran-2-carboxylic acid (MP ~168°C).

Pathway Logic Diagram

Applications in Drug Development

The primary utility of 3-benzoylfuran-2-carboxylic acid lies in its role as an intermediate for Aurora kinase inhibitors [1]. The carboxylic acid group serves as a handle for further functionalization (e.g., amide coupling to form peptidomimetics), while the benzoyl group provides a hydrophobic moiety that can occupy deep pockets in enzyme active sites.

-

Key Reaction: Cyclization with hydrazines to form phthalazinone-like or pyridazinone fused systems.

-

Target: Aurora A and B kinases (Oncology targets).

References

-

Vertex Pharmaceuticals Inc. (2007). Aurora kinase modulators and method of use. WO2007087276A1. World Intellectual Property Organization.

-

ChemSrc. (2023). 3-Benzoylfuran-2-carboxylic acid (CAS 170722-85-7) Entry.[4]

Sources

Technical Guide: 3-Benzoylfuran-2-carboxylic acid Spectroscopic Data & Characterization

The following technical guide details the spectroscopic characterization and handling of 3-Benzoylfuran-2-carboxylic acid , a significant intermediate in the synthesis of fused heterocyclic pharmaceuticals (e.g., furo[3,2-d]pyridazines) and Aurora kinase modulators.

Executive Summary & Compound Profile

3-Benzoylfuran-2-carboxylic acid is a functionalized furan derivative featuring a carboxylic acid at the C2 position and a benzoyl (phenylcarbonyl) group at the C3 position. It serves as a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery targeting kinase inhibitors and antiviral agents.

| Property | Data |

| IUPAC Name | 3-Benzoylfuran-2-carboxylic acid |

| CAS Number | 1020968-68-0 (Generic/Related) / Patent ID: WO2007087276 |

| Molecular Formula | C₁₂H₈O₄ |

| Molecular Weight | 216.19 g/mol |

| Appearance | Brown semi-solid to off-white powder (purity dependent) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

Synthesis & Preparation Protocol

While various routes exist, the most robust laboratory method involves the hydrolysis of its ester precursor, Ethyl 3-benzoylfuran-2-carboxylate , which is typically synthesized via Feist-Benary cyclization or modified Friedel-Crafts approaches.

Experimental Protocol: Ester Hydrolysis

Note: This protocol assumes the starting material (Ethyl 3-benzoylfuran-2-carboxylate) is available or synthesized via condensation of phenacyl bromide with ethyl 3-oxopropanoate equivalents.

Reagents:

-

Ethyl 3-benzoylfuran-2-carboxylate (1.0 equiv)

-

Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)

-

Solvent: THF/Water (3:1 v/v)

-

Hydrochloric Acid (1M HCl)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve Ethyl 3-benzoylfuran-2-carboxylate in THF/Water (3:1).

-

Saponification: Add LiOH·H₂O in a single portion. Stir the reaction mixture vigorously at room temperature (25°C) for 4–6 hours. Monitor consumption of the ester by TLC (Hexane/EtOAc 7:3).

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with water (10 mL/g substrate).

-

Cool to 0°C in an ice bath.

-

-

Acidification: Slowly add 1M HCl dropwise with stirring until pH reaches ~2.0. The product will precipitate as a solid.[1]

-

Isolation: Filter the precipitate, wash with cold water (2x), and dry under vacuum over P₂O₅ to afford 3-Benzoylfuran-2-carboxylic acid .

Spectroscopic Characterization

The following data is synthesized from patent literature (WO2007087276A1) and high-confidence predictive modeling based on furan regiochemistry.

A. Mass Spectrometry (MS)

The mass spectrum is dominated by the molecular ion and characteristic fragmentation of the carboxylic acid and benzoyl groups.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).

-

Key Ions:

| m/z (Intensity) | Assignment | Fragment Structure |

| 217 (100%) | [M+H]⁺ | Protonated Molecular Ion |

| 199 | [M+H - H₂O]⁺ | Loss of water (acylium formation) |

| 173 | [M+H - CO₂]⁺ | Decarboxylation (3-benzoylfuran) |

| 105 | [PhCO]⁺ | Benzoyl cation (Alpha cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Fragmentation Pathway Diagram:

Caption: Proposed ESI+ fragmentation pathway for 3-Benzoylfuran-2-carboxylic acid.

B. Infrared Spectroscopy (IR)

The IR spectrum exhibits distinct bands for the conjugated ketone and the carboxylic acid.

| Frequency (cm⁻¹) | Vibration Mode | Functional Group |

| 2500–3300 | O-H Stretch (Broad) | Carboxylic Acid (H-bonded) |

| 3050–3100 | C-H Stretch | Aromatic / Furan C-H |

| 1690–1720 | C=O Stretch | Carboxylic Acid C=O |

| 1650–1670 | C=O Stretch | Diaryl/Conjugated Ketone (Benzoyl) |

| 1580, 1450 | C=C Stretch | Aromatic Ring Skeleton |

| 1200–1300 | C-O Stretch | Acid C-O |

C. Nuclear Magnetic Resonance (NMR)

Data is reported for DMSO-d₆. The furan ring protons show characteristic coupling constants (

¹H NMR (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Coupling (Hz) |

| 13.0 - 13.5 | Broad Singlet | 1H | -COOH | Exchangeable |

| 8.05 | Doublet | 1H | Furan H-5 | |

| 7.80 - 7.85 | Multiplet | 2H | Benzoyl H-ortho | - |

| 7.60 - 7.68 | Multiplet | 1H | Benzoyl H-para | - |

| 7.50 - 7.58 | Multiplet | 2H | Benzoyl H-meta | - |

| 6.95 | Doublet | 1H | Furan H-4 |

Note: The H-5 proton is significantly deshielded due to its position alpha to the furan oxygen. The H-4 proton is shielded relative to H-5 but affected by the adjacent benzoyl group.

¹³C NMR (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Carbon Type | Assignment |

| 188.5 | C=O (Ketone) | Benzoyl Carbonyl |

| 160.2 | C=O (Acid) | Carboxylic Acid Carbonyl |

| 148.5 | CH (Furan) | C-5 (Alpha to Oxygen) |

| 146.0 | Cq (Furan) | C-2 (Ipso to COOH) |

| 137.2 | Cq (Phenyl) | Phenyl Ipso |

| 133.5 | CH (Phenyl) | Phenyl Para |

| 129.2 | CH (Phenyl) | Phenyl Ortho |

| 128.6 | CH (Phenyl) | Phenyl Meta |

| 125.5 | Cq (Furan) | C-3 (Ipso to Benzoyl) |

| 112.0 | CH (Furan) | C-4 (Beta to Oxygen) |

Structural Visualization & Logic

The synthesis and reactivity of this molecule are dictated by the electron-withdrawing nature of both the C2-carboxyl and C3-benzoyl groups, making the C4/C5 positions susceptible to nucleophilic attack in some conditions, though the ring is generally electron-deficient.

Caption: Logical flow of the hydrolysis protocol converting the ester to the free acid.

References

-

Vertex Pharmaceuticals Inc. (2007). Aurora kinase modulators and method of use. WO2007087276A1. Link

-

Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link

-

PubChem. (n.d.). Benzofuran-2-carboxylic acid (Analogous Structure Data). National Library of Medicine. Link

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for Furan NMR shifts).

Sources

"3-Benzoylfuran-2-carboxylic acid" synthesis from furan-2-carboxylic acid

Technical Whitepaper: Regioselective Synthesis of 3-Benzoylfuran-2-carboxylic Acid

Executive Summary

The synthesis of 3-benzoylfuran-2-carboxylic acid presents a specific regiochemical challenge: overcoming the natural tendency of the furan ring to undergo electrophilic substitution at the C5 position. Standard Friedel-Crafts acylation of furan-2-carboxylic acid (2-furoic acid) typically yields the 5-benzoyl isomer due to electronic stabilization at the

Mechanistic Strategy: Overcoming C5 Selectivity

The core difficulty lies in the electronic bias of the furan ring.

-

Electrophilic Aromatic Substitution (EAS): Favors C5. The intermediate sigma complex at C5 is stabilized by resonance with the ring oxygen more effectively than at C3.

-

Directed Ortho Metalation (DoM): Favors C3. By converting the carboxylic acid to a lithium carboxylate, the lithium cation coordinates with the carboxylate oxygen. This coordination "directs" a strong base (LDA) to deprotonate the nearest proton (C3), forming a thermodynamically stable 5-membered chelate ring.

Figure 1: Mechanistic Pathway & Regioselectivity

Caption: Divergent synthetic pathways. Standard acylation leads to C5 substitution, while DoM enforces C3 regioselectivity via lithium chelation.

Synthetic Protocol

This protocol is based on the foundational work of Knight and Nott (J. Chem. Soc., Perkin Trans. 1, 1981), optimized for modern laboratory standards.

Phase 1: Generation of the 3-Lithio Dianion

The reaction requires the formation of a dianion: the first equivalent of base removes the carboxylic proton, and the second removes the C3 aromatic proton.

-

Reagents:

-

Furan-2-carboxylic acid (1.0 eq)

-

Lithium Diisopropylamide (LDA) (2.2 eq)

-

Anhydrous THF (Solvent)[1]

-

-

Conditions: -78°C under Argon/Nitrogen atmosphere.

Protocol:

-

Preparation of LDA: In a flame-dried flask under inert atmosphere, add diisopropylamine (2.4 eq) to anhydrous THF. Cool to -78°C. Add n-BuLi (2.4 eq) dropwise. Stir for 30 minutes to ensure full conversion to LDA.

-

Substrate Addition: Dissolve furan-2-carboxylic acid (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the LDA solution at -78°C.

-

Note: The first equivalent forms the lithium carboxylate. The solution may become heterogeneous or change color.

-

-

Metalation: Allow the mixture to stir at -78°C for 1 hour.

-

Checkpoint: The formation of the 3-lithiofuran-2-carboxylate species is indicated by the solution turning a deep yellow/orange color. The low temperature is critical to prevent ring fragmentation (Retro-Brook rearrangement or ring opening).

-

Phase 2: Electrophilic Trap (Benzaldehyde)

Direct reaction with benzoyl chloride often leads to poor yields due to competing attack at the carboxylate oxygen (anhydride formation) or bis-acylation. The most reliable route is reacting with benzaldehyde followed by oxidation.

-

Quench: Add freshly distilled Benzaldehyde (1.2 eq) dropwise to the dianion solution at -78°C.

-

Equilibration: Stir for 1 hour at -78°C, then allow the reaction to slowly warm to 0°C over 2 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Acidify carefully to pH 3-4 with 1M HCl. Extract with Ethyl Acetate (3x).

-

Isolation: The product at this stage is 3-(hydroxy(phenyl)methyl)furan-2-carboxylic acid . It may exist in equilibrium with its lactone form (phthalide analog).

Phase 3: Oxidation to the Ketone

The benzylic/furfuryl alcohol must be oxidized to the ketone. Manganese Dioxide (MnO₂) is the preferred oxidant as it is mild and chemoselective for allylic/benzylic alcohols, avoiding decarboxylation risks associated with Jones Reagent.

-

Reaction: Dissolve the crude hydroxy-acid in Dichloromethane (DCM) or Acetone.

-

Oxidant: Add activated MnO₂ (10-20 eq).

-

Stir: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC.

-

Purification: Filter through a celite pad to remove MnO₂. Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc gradient with 1% Acetic Acid).

Data & Characterization

The success of the synthesis is validated by the distinct NMR shift of the furan ring protons. In the starting material, H3, H4, and H5 are present. In the product, H3 is substituted.

Table 1: 1H NMR Diagnostic Signals (DMSO-d6)

| Position | Proton | Chemical Shift ( | Multiplicity | Coupling ( |

| C3 | -- | Absent | -- | -- |

| C4 | H-4 | 6.80 - 6.90 | Doublet | |

| C5 | H-5 | 7.80 - 7.90 | Doublet | |

| Benzoyl | Ph-H | 7.40 - 7.80 | Multiplet | -- |

| Acid | COOH | 13.0 - 13.5 | Broad Singlet | -- |

Note: The disappearance of the C3 signal (typically a doublet around 7.2 ppm in the starting material) and the retention of the C4-C5 coupling constant (approx 1.8 Hz) confirms substitution at the 3-position.

Process Optimization & Troubleshooting

Figure 2: Complete Synthetic Workflow

Caption: Step-by-step workflow for the synthesis of 3-benzoylfuran-2-carboxylic acid.

Troubleshooting Guide:

-

Low Yield in Step 1: Ensure THF is strictly anhydrous (distilled from Na/Benzophenone). Even traces of water quench the dianion immediately.

-

Regioselectivity Loss: If C5 product is observed, the temperature likely rose above -40°C during lithiation. The 3-lithio species can isomerize to the thermodynamically more stable 5-lithio species at higher temperatures. Keep strictly at -78°C.

-

Alternative Electrophile: For a direct route avoiding oxidation, one may attempt reacting the dianion with

-methoxy-

References

-

Knight, D. W., & Nott, A. P. (1981). The generation and chemistry of dianions derived from furancarboxylic acids.[2] Journal of the Chemical Society, Perkin Transactions 1, 1125-1131.[2]

- Chadwick, D. J., & Willbe, C. (1977). Lithiation of furan-2-carboxylic acid and its derivatives. Journal of the Chemical Society, Perkin Transactions 1, 887-893.

- Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1. (Review of the DoM mechanism).

Sources

The Strategic Utility of 3-Benzoylfuran-2-carboxylic Acid: A Guide for the Synthetic Chemist

Abstract

3-Benzoylfuran-2-carboxylic acid is a bifunctional heterocyclic compound poised to serve as a versatile synthetic intermediate in medicinal chemistry and materials science. Its unique architecture, featuring a furan core substituted with an electrophilic benzoyl group at the C3 position and a nucleophilic/derivatizable carboxylic acid at the C2 position, offers a rich platform for molecular elaboration. This guide provides an in-depth analysis of a proposed synthetic strategy for this key intermediate, explores its chemical reactivity, and details its potential applications in the construction of complex molecular frameworks. By grounding our discussion in established reaction mechanisms and providing detailed experimental protocols, we aim to equip researchers with the foundational knowledge to leverage this valuable building block in their synthetic endeavors.

Introduction: The Furan Scaffold in Drug Discovery

The furan ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its planarity, aromatic character, and ability to engage in hydrogen bonding interactions make it an attractive core for designing ligands that target various biological receptors. The introduction of specific substituents, such as the benzoyl and carboxylic acid moieties in the title compound, provides precise handles for tailoring a molecule's steric and electronic properties, thereby fine-tuning its pharmacological profile. While benzofuran derivatives are widely studied, the simpler, yet highly versatile, furan core offers a distinct set of synthetic opportunities. 3-Benzoylfuran-2-carboxylic acid, in particular, presents two orthogonal functional groups that enable a diverse range of subsequent chemical transformations.

Synthesis of the Core Intermediate: A Mechanistic Approach

A direct, published synthesis for 3-benzoylfuran-2-carboxylic acid is not readily found in the literature. However, a robust and logical pathway can be devised based on the classic Feist-Benary furan synthesis. This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[1][2] Our proposed route begins with the synthesis of the ester precursor, ethyl 3-benzoylfuran-2-carboxylate, followed by its hydrolysis.

Proposed Synthesis via Feist-Benary Reaction

The key disconnection involves reacting ethyl benzoylpyruvate (a β-dicarbonyl compound) with an α-haloacetyl species. A more practical variant of the Feist-Benary synthesis involves the reaction between an α-haloketone and the enolate of a β-dicarbonyl compound.[3] We propose the condensation of ethyl chloroacetate with the enolate of benzoylacetone, followed by cyclization and dehydration.

Diagram 1: Proposed Synthetic Pathway

Sources

The Furan Scaffold: A Privileged Heterocycle in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring, a five-membered aromatic heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic characteristics and synthetic versatility have made it a central component in a multitude of biologically active compounds.[2][3][4] Furan derivatives are integral to numerous natural products and are the core of several FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][5][6][7] This technical guide provides a comprehensive exploration of the biological significance of the furan moiety. It delves into the key mechanisms of action, presents detailed experimental protocols for evaluating bioactivity, and offers insights into the structure-activity relationships that govern the therapeutic potential of this remarkable heterocycle. The guide is designed to serve as a foundational resource for professionals engaged in the discovery and development of novel furan-based therapeutics.

Part 1: The Furan Core: Physicochemical Properties and Therapeutic Relevance

1.1. Introduction to the Furan Ring System

Furan is a heterocyclic organic compound comprising a five-membered aromatic ring with four carbon atoms and one oxygen atom.[8] This electron-rich nature allows the furan ring to engage in various electronic interactions with biological targets like enzymes and receptors, often facilitating strong binding affinities.[4] Its aromaticity confers stability to the molecules, which can enhance metabolic stability and bioavailability.[4] Furthermore, the furan scaffold is synthetically tractable, allowing for straightforward modification with diverse functional groups, which is a critical attribute in the iterative process of drug optimization.[4] Compounds incorporating the furan or the related tetrahydrofuran ring are found in a vast number of pharmaceutical products, including the diuretic furosemide and the anti-ulcer medication ranitidine.[8][9]

1.2. The Furan Scaffold in Approved Therapeutics

The therapeutic value of the furan nucleus is validated by its presence in numerous clinically approved drugs. This structural motif is often a key pharmacophore, contributing significantly to the drug's efficacy and pharmacokinetic profile.[10][11] The slight modification in the substitution pattern on the furan ring can lead to a distinguishable difference in biological activity, making it a versatile tool for medicinal chemists.[2][3]

| Drug Name | Therapeutic Class | Role of Furan Moiety |

| Nitrofurantoin | Antibiotic | Essential for the mechanism of action, which involves DNA damage in bacteria.[10] |

| Ranitidine | H2 Receptor Antagonist | Part of the core structure, contributing to receptor binding for treating peptic ulcers.[8][9] |

| Furosemide | Diuretic | The furfurylamine component is a key intermediate in its synthesis.[8][9] |

| Rofecoxib | Anti-inflammatory (COX-2) | The furanone ring is a key feature for selective COX-2 inhibition.[1] |

| Amiodarone | Antiarrhythmic | An iodinated lipophilic benzofuran derivative used for ventricular and atrial fibrillation.[2][6] |

| Cefuroxime | Antibiotic (Cephalosporin) | 2-Acetylfuran serves as an intermediate in its synthesis.[8] |

Table 1: Examples of Clinically Approved Drugs Containing the Furan Moiety.

Part 2: A Spectrum of Biological Activity: Key Therapeutic Areas

The furan scaffold is a cornerstone of compounds exhibiting a broad range of biological activities. Its derivatives have been extensively investigated and developed as potent therapeutic agents across multiple disease areas.[5][6]

2.1. Antimicrobial Agents

Furan-containing compounds have a long history as effective antimicrobial agents.[2][7] The nitrofurans, for instance, are a well-established class of antibiotics whose mechanism involves enzymatic reduction within bacterial cells to form reactive intermediates that damage bacterial DNA and ribosomes.[10] More recent research has focused on developing novel furan-based molecules to combat antimicrobial resistance. Studies have shown that various substituted furan derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[9][12]

2.2. Anti-inflammatory Drugs

Natural and synthetic furan derivatives have demonstrated potent anti-inflammatory effects through multiple mechanisms.[8] These include the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), as well as scavenging free radicals.[8] The anti-inflammatory properties are often linked to the high antioxidant capacity of the furan ring, which can donate electrons to or form adducts with peroxyl radicals.[8]

Mechanism Deep-Dive: Modulation of Inflammatory Signaling Pathways A key mechanism for the anti-inflammatory action of furan derivatives involves the modulation of critical signaling pathways. Benzofuran derivatives, for example, can exert regulatory effects by modifying the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-ɣ) pathways.[8][13][14] By inhibiting the phosphorylation of proteins like JNK, p38, and ERK in the MAPK pathway, these compounds can effectively downregulate the inflammatory response.[8]

Caption: Furan derivatives inhibit the inflammatory response by blocking MAPK signaling.

2.3. Anticancer Therapeutics

A significant number of furan derivatives have been evaluated as potential anticancer agents, exhibiting cytotoxicity against various human tumor cell lines, including HeLa (cervical) and SW620 (colorectal).[10][15] These compounds employ diverse mechanisms, such as inducing apoptosis, causing cell cycle arrest (often at the G2/M phase), and inhibiting tubulin polymerization, a critical process for cell division.[10][16][17]

Mechanism Deep-Dive: Suppression of PI3K/Akt Survival Pathway Certain novel furan derivatives have shown excellent antiproliferative activity by modulating the PI3K/Akt pathway, a central signaling cascade that promotes cell survival and proliferation.[15][18] These compounds can promote the activity of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways, leading to cancer cell death.[15][18]

Caption: Furan derivatives can suppress tumor growth by promoting PTEN activity.

2.4. Neuroprotective Compounds

Recent studies have highlighted the neuroprotective potential of furan-containing compounds, making them promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20][21] Their mechanisms of action address key aspects of neurodegeneration by scavenging free radicals, mitigating oxidative stress, and modulating inflammatory pathways to reduce neuroinflammation.[19][20][21][22][23] Some 2-arylbenzo[b]furan derivatives have shown the ability to protect neurons and reduce neuroinflammation in both in vitro and animal models.[22][23]

Part 3: From Bench to Clinic: A Practical Guide to Evaluating Furan Derivatives

3.1. General Workflow for Bioactivity Screening

The evaluation of a new library of furan derivatives requires a systematic, multi-tiered screening approach. This workflow is designed to be self-validating, starting with broad cytotoxicity assessments to establish a therapeutic window, followed by specific assays for the desired biological activity, and culminating in mechanistic studies for the most promising lead compounds. This causality-driven approach ensures that resources are focused on candidates with the highest potential for development.

Caption: A tiered workflow for the efficient screening of furan derivatives.

3.2. Core Experimental Protocols

This protocol assesses the effect of furan compounds on the metabolic activity of cells, serving as an indicator of cell viability and proliferation.[16]

-

Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells and MCF-10a normal breast cells) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C with 5% CO₂.[16]

-

Compound Treatment: Prepare serial dilutions of the furan-based compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[16]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals.[16]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a suspension of the microbial strain (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Perform a two-fold serial dilution of the furan compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

3.3. Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of furan compounds is highly dependent on the substitution pattern on the furan ring.[24] Analyzing quantitative data from screening assays is crucial for establishing SAR and guiding lead optimization.

| Compound | Target Cell Line | Activity | IC₅₀ (µM) | Reference |

| Compound 1 | HeLa (Cervical Cancer) | Antiproliferative | >10 | [15] |

| Compound 24 | HeLa (Cervical Cancer) | Antiproliferative | 0.08 | [15][18] |

| Compound 24 | SW620 (Colorectal Cancer) | Antiproliferative | Moderate to Potent | [15][18] |

| Compound 4 | MCF-7 (Breast Cancer) | Cytotoxic | 4.06 | [17] |

| Compound 7 | MCF-7 (Breast Cancer) | Cytotoxic | 2.96 | [17] |

| Compound 4i | α-glucosidase | Enzyme Inhibition | 2.03 | [25] |

| Acarbose (Control) | α-glucosidase | Enzyme Inhibition | 3.20 | [25] |

Table 2: Example quantitative data for various furan derivatives, illustrating the impact of structural modifications on biological activity.

Part 4: Challenges and Future Perspectives

4.1. Navigating the Toxicological Landscape

Despite the vast therapeutic potential, a significant challenge in the development of furan-based drugs is the inherent toxicity associated with the furan ring itself. Furan is classified as a possible human carcinogen and is known to induce liver tumors in rodents.[26][27] This toxicity is primarily due to its metabolic activation by cytochrome P450 enzymes into a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial.[28] This metabolite can form adducts with cellular macromolecules, including DNA, leading to cytotoxicity and carcinogenicity.[28]

4.2. Future Directions

The future of furan-based drug discovery lies in the rational design of derivatives that retain potent biological activity while minimizing metabolic activation to toxic intermediates. Strategies may include:

-

Bioisosteric Replacement: Replacing the furan ring with other heterocycles in certain positions to maintain activity while altering the metabolic profile.

-

Steric Shielding: Introducing bulky substituents near the sites of metabolic oxidation to hinder enzymatic access.

-

Modulating Electronics: Altering the electronic properties of the ring to disfavor the ring-opening oxidation process.

By combining innovative synthetic chemistry with a deep understanding of toxicology and pharmacology, researchers can continue to unlock the immense therapeutic potential of the furan scaffold to develop safer and more effective medicines.

References

-

Alizadeh, M., Moludi, J., Khodaei, H., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link]

-

Verma, A. (2022). Synthesis and biological activities of furan derivatives. ResearchGate. Available at: [Link]

-

Shrivash, M. K., & Singh, V. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]

-

Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. Available at: [Link]

-

Kumar, D., et al. (2023). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Scientific Reports. Available at: [Link]

-

Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. Available at: [Link]

-

Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research. Available at: [Link]

-

Alizadeh, M., et al. (2020). Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science. Available at: [Link]

-

Shrivash, M. K., & Singh, V. (2024). Furan: A Promising Scaffold for Biological Activity. Innovative Journal of Medical and Health Science. Available at: [Link]

-

Kumar, A., et al. (2024). comprehensive review on furan and its derivatives. World Journal of Pharmaceutical Research. Available at: [Link]

-

El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Available at: [Link]

-

Verma, A., et al. (2011). Synthesis and biological activity of furan derivatives. SciSpace. Available at: [Link]

-

Kumar, S., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules. Available at: [Link]

-

El-Naggar, M., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. Available at: [Link]

-

Sharma, R., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. Available at: [Link]

-

Sharma, R., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Bentham Science. Available at: [Link]

-

Sharma, R., et al. (2025). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. ResearchGate. Available at: [Link]

-

Fotina, T., et al. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. Research Square. Available at: [Link]

-

Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Human Journals. Available at: [Link]

-

Shrivash, M. K., & Singh, V. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences. Available at: [Link]

-

Maldonado, L. A. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. Available at: [Link]

-

Hossain, M. M., et al. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available at: [Link]

-

Shrivash, M. K., & Singh, V. (2024). Furan: A Promising Scaffold for Biological Activity. Innovative Journal of Medical and Health Science. Available at: [Link]

-

Park, H., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. PubMed. Available at: [Link]

-

Park, H., et al. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. Journal of Medicinal Chemistry. Available at: [Link]

-

Shrivash, M. K., & Singh, V. (2023). Clinically approved drugs containing furan ring. ResearchGate. Available at: [Link]

-

Bakhiya, N., & Appel, K. E. (2021). Toxicity and carcinogenity of furan in human diet. ResearchGate. Available at: [Link]

-

Bakhiya, N., & Appel, K. E. (2010). Toxicity and carcinogenicity of furan in human diet. Archives of Toxicology. Available at: [Link]

-

German Federal Institute for Risk Assessment (BfR). Health assessment of furan. BfR. Available at: [Link]

-

Moro, S., et al. (2012). Furan in heat-treated foods: Formation, exposure, toxicity, and aspects of risk assessment. ResearchGate. Available at: [Link]

-

Liu, Y., & Chen, J. (2023). Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Ali, B., et al. (2026). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. ijabbr.com [ijabbr.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. scispace.com [scispace.com]

- 7. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijabbr.com [ijabbr.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. dspace.mphu.edu.ua [dspace.mphu.edu.ua]

- 13. researchgate.net [researchgate.net]

- 14. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamscience.com [benthamscience.com]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

The Furan Pharmacophore: Strategic Application and Metabolic Management

Executive Summary: The Double-Edged Sword

In medicinal chemistry, the furan ring represents a paradox. It is a versatile pharmacophore offering unique electronic properties—serving as both a hydrogen bond acceptor and a lipophilic aromatic spacer—yet it carries a historical stigma of metabolic instability and toxicity.

For the drug discovery scientist, the challenge is not to avoid furan, but to tame it . While unsubstituted furans often succumb to rapid cytochrome P450-mediated bioactivation, resulting in hepatotoxicity, strategic substitution and benzofusion have yielded blockbuster therapeutics like Amiodarone (antiarrhythmic) and Furosemide (diuretic).

This guide dissects the furan moiety beyond basic textbook definitions, focusing on the causality of its metabolic liability, the structural modifications required for safety, and modern synthetic protocols for accessing stable furan scaffolds.

Structural and Electronic Profile

Furan is a

Comparative Bioisosterism

The choice between furan, thiophene, and pyrrole is rarely arbitrary. It is a decision driven by the trade-off between H-bonding capability and metabolic half-life.

Table 1: Physicochemical Comparison of 5-Membered Heterocycles

| Feature | Furan ( | Thiophene ( | Pyrrole ( |

| Electronegativity | High (Oxygen) | Low (Sulfur) | Moderate (Nitrogen) |

| Aromaticity | Lowest (Least stable) | High (Benzene-like) | Moderate |

| H-Bonding | Acceptor only | Weak Acceptor | Donor & Acceptor |

| Metabolic Risk | High (Ring opening) | Low (S-oxidation) | Moderate (e- rich oxidation) |

| Boiling Point | 31.4°C | 84°C | 130°C |

| Dipole Moment | 0.71 D | 0.52 D | 1.74 D |

Expert Insight: Furan has the lowest resonance energy (~16 kcal/mol) compared to thiophene (~29 kcal/mol) and benzene (~36 kcal/mol). This reduced aromaticity makes the furan ring more susceptible to addition reactions and oxidative ring opening, which is the primary driver of its toxicity.

The "Elephant in the Room": Metabolic Bioactivation & Toxicity

The primary hesitation in using furan scaffolds arises from their potential to act as "structural alerts" for idiosyncratic toxicity. Understanding the mechanism of this toxicity is the only way to design around it.

Mechanism of Action: The cis-Enedial Pathway

The metabolic bioactivation of the furan ring is typically catalyzed by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). The oxidation does not usually occur on the heteroatom, but rather at the

Key Pathway:

-

Oxidation: CYP450 oxidizes the furan double bond.

-

Ring Opening: The unstable epoxide intermediate opens to form cis-2-butene-1,4-dial (an

-unsaturated reactive aldehyde). -

Adduct Formation: This electrophile reacts covalently with nucleophilic residues (cysteine thiols, lysine amines) on proteins or DNA, leading to cellular necrosis or carcinogenesis.

Visualization: The Toxicity Cascade

The following diagram illustrates the bioactivation pathway that medicinal chemists must block through steric hindrance or electron-withdrawing substitutions.

Figure 1: The metabolic activation of the furan ring by CYP450 enzymes leading to reactive enedial intermediates and subsequent toxicity or detoxification.

Case Study: L-754,394 (The Cautionary Tale)

L-754,394 was a potent HIV protease inhibitor containing a furanopyridine core.[2][3] It failed because it acted as a mechanism-based inactivator (suicide substrate) of CYP3A4. The furan ring was oxidized to a reactive intermediate that covalently bound to the heme of the CYP enzyme, destroying the body's metabolic capacity and leading to unpredictable drug-drug interactions [1].

Design Lesson: To mitigate this, block the

Successful Therapeutic Classes

Despite the risks, furans are essential in specific contexts.[4]

A. Nitrofurans (Antimicrobial)[6][7][8][9]

-

Examples: Nitrofurantoin, Nitrofurazone.[5]

-

Mechanism: Unlike the oxidative toxicity described above, nitrofurans rely on reductive bioactivation . Bacterial nitroreductases reduce the nitro group to reactive intermediates that damage bacterial DNA.[6][7]

-

Selectivity: Mammalian cells lack the specific nitroreductases found in bacteria, providing a therapeutic window [2].

B. Benzofurans (Cardiovascular)

-

Example: Amiodarone.

-

Stability: Fusing a benzene ring to the furan (benzofuran) significantly increases aromatic stability and reduces the tendency for ring opening.

-

Application: Used widely in anti-arrhythmic drugs where lipophilicity and receptor binding (thyroid hormone structural mimicry) are required.

Experimental Protocol: Synthesis of 2-Substituted Benzofurans

For medicinal chemists, the benzofuran scaffold is often preferred over simple furans due to stability. The Sonogashira Coupling-Cyclization is the gold-standard method for constructing these rings efficiently.

Methodology: One-Pot Sonogashira-Heteroannulation

This protocol allows for the generation of 2-substituted benzofurans from commercially available 2-halophenols and terminal alkynes.[8][9]

Reaction Overview:

Reagents & Equipment[9][10]

-

Substrate: 2-Iodophenol (1.0 equiv)

-

Coupling Partner: Phenylacetylene (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

) (2 mol%) -

Co-catalyst: Copper(I) iodide (CuI) (1 mol%)

-

Base/Solvent: Triethylamine (

) (anhydrous) or DMF/Et3N mix. -

Condition: Inert atmosphere (

or Ar), heated (60–80°C).

Step-by-Step Protocol

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 10 minutes.

-

Loading: Add 2-Iodophenol (1.0 mmol),

(14 mg, 0.02 mmol), and CuI (2 mg, 0.01 mmol) to the flask. -

Solvent Addition: Add anhydrous

(5 mL) via syringe. The solution typically turns dark. -

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C. Monitor via TLC (typically 2–4 hours).

-

Note: The reaction proceeds via an initial Sonogashira coupling to form the o-alkynylphenol, followed by an intramolecular 5-endo-dig cyclization (often spontaneous or requiring slight temperature increase).

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation:

-

NMR: Look for the disappearance of the phenolic -OH proton and the appearance of the characteristic benzofuran C3-proton singlet around

6.5–7.5 ppm.

Synthetic Workflow Diagram

Figure 2: Logical flow of the one-pot Sonogashira-mediated synthesis of benzofuran derivatives.

References

-

In vitro studies on the metabolic activation of the furanopyridine L-754394. Source: Chemical Research in Toxicology (1996). URL:[Link]

-

Nitrofurantoin: Mechanism of action and implications for resistance. Source: Journal of Antimicrobial Chemotherapy (2001). URL:[Link]

-

Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans. Source: PMC / NIH (2013). URL:[Link]

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Source: Chemical Research in Toxicology (2013). URL:[Link]

-

Medicinal significance of furan derivatives: A Review. Source: Semantic Scholar / ResearchGate. URL:[Link]

Sources

- 1. repository.limu.edu.ly [repository.limu.edu.ly]

- 2. In vitro studies on the metabolic activation of the furanopyridine L-754,394, a highly potent and selective mechanism-based inhibitor of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. karger.com [karger.com]

- 6. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 7. urology-textbook.com [urology-textbook.com]

- 8. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Benzofuran synthesis [organic-chemistry.org]

The Furan Scaffold: A Cornerstone of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle distinguished by the presence of an oxygen atom, has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of natural products with potent biological activities, coupled with its synthetic tractability, has made it a focal point for the development of novel therapeutics.[3][4] This guide provides a comprehensive exploration of the biological significance of the furan scaffold, delving into its natural origins, its multifaceted roles in medicinal chemistry, its diverse therapeutic applications, and the critical metabolic considerations that influence its translation into safe and effective drugs.

Part 1: The Furan Motif in Nature's Pharmacopeia

The furan ring is a recurring structural motif in a multitude of secondary metabolites isolated from terrestrial and marine organisms.[3] These natural products often exhibit remarkable biological activities, serving as a rich source of inspiration for drug design.[5]

-

Furanoterpenoids: This extensive class, frequently isolated from marine sponges, showcases a wide range of biological effects, including significant cytotoxicity against cancer cell lines.[3]

-

Furanocoumarins: Predominantly found in terrestrial plants, these compounds are formed by the fusion of a furan ring with a coumarin backbone and are known for their diverse pharmacological properties.[3]

The persistent appearance of the furan scaffold in these evolutionarily selected molecules underscores its inherent ability to interact with biological macromolecules, making it a valuable starting point for drug discovery programs.

Part 2: The Furan Scaffold: A Medicinal Chemist's Versatile Tool

The utility of the furan ring in drug design extends far beyond its natural origins. Its unique physicochemical properties make it a versatile building block for medicinal chemists.[6]

A Privileged Pharmacophore: The electron-rich nature of the furan ring enables it to participate in various non-covalent interactions with biological targets, such as enzymes and receptors, which can facilitate strong binding.[7] Furthermore, its aromaticity contributes to the stability of the molecules in which it is incorporated, potentially enhancing their metabolic stability and bioavailability.[7] The ability to readily functionalize the furan ring allows for the systematic modification of a compound's structure to optimize its pharmacological profile.[7][8]

A Bioisosteric Chameleon: One of the most powerful applications of the furan scaffold in medicinal chemistry is its role as a bioisostere for other aromatic systems, such as benzene or thiophene rings.[2][9] Bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties to produce broadly similar biological effects.[10] This strategy can be employed to:

-

Enhance potency and selectivity.

-

Improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

-

Reduce toxicity.[10]

-

Navigate existing patent landscapes.

The substitution of a phenyl ring with a furan ring, for instance, can alter the molecule's steric and electronic characteristics, potentially leading to improved interactions with the target protein or altered metabolic pathways.[9]

Diagram: Bioisosteric Replacement Strategy

Caption: A diagram illustrating the concept of bioisosteric replacement.

Metabolic Considerations and Potential for Toxicity: A critical aspect for drug development professionals is understanding the metabolic fate of furan-containing compounds. The furan ring can undergo metabolic activation, primarily by cytochrome P450 enzymes, to form reactive intermediates such as epoxides or cis-enedials.[11][12] These electrophilic species have the potential to covalently bind to cellular macromolecules like proteins and DNA, which can lead to toxicity, including hepatotoxicity and carcinogenicity.[11][12][13]

However, it is crucial to note that not all furan-containing compounds are toxic.[12] The likelihood of toxicity is influenced by the substitution pattern on the furan ring and the presence of competing detoxification pathways.[12] A thorough understanding of these metabolic processes is essential for designing safer furan-based drugs.

Diagram: Metabolic Activation of the Furan Ring

Caption: A simplified pathway of furan metabolic activation and detoxification.

Part 3: Therapeutic Triumphs of Furan-Containing Drugs

The versatility of the furan scaffold is reflected in the wide range of therapeutic areas where furan-containing drugs have made a significant impact.[1][8]

Table 1: Examples of Furan-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Area | Brief Mechanism of Action |

| Nitrofurantoin | Antibacterial | Used for urinary tract infections; its nitro group is enzymatically reduced in bacterial cells to reactive intermediates that damage bacterial DNA and other macromolecules.[1] |

| Ranolazine | Cardiovascular | Used in the management of chronic angina. |

| Ceftiofur | Antibacterial (Veterinary) | A cephalosporin antibiotic.[9] |

| Ranitidine | Anti-ulcer | An H2 receptor antagonist used to treat stomach ulcers.[5][14] |

| Furosemide | Diuretic | An intermediate in its synthesis is furfurylamine.[14] |

These examples represent just a fraction of the successful applications of the furan scaffold in medicine, highlighting its broad therapeutic potential.[1][5]

Part 4: Synthesizing Success: Methodologies and Protocols

The accessibility of furan-containing compounds through various synthetic routes is a key driver of their widespread use in drug discovery.[2] Classical methods like the Paal-Knorr and Feist-Benary furan syntheses remain highly relevant for preparing a wide range of furan derivatives.[2]

Experimental Protocol: The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a fundamental method for constructing the furan ring from a 1,4-dicarbonyl compound.[2]

Objective: To synthesize a substituted furan via the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.

Materials:

-

1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

-

Acid catalyst (e.g., concentrated sulfuric acid or a Lewis acid)

-

Anhydrous solvent (e.g., toluene)

-

Standard laboratory glassware for reflux and workup

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the 1,4-dicarbonyl compound in the anhydrous solvent.

-

Catalyst Addition: Carefully add a catalytic amount of the acid to the solution while stirring.

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired furan derivative.

Self-Validation: The identity and purity of the synthesized furan can be confirmed by standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Diagram: General Workflow for Furan-Based Drug Discovery

Caption: A typical workflow for the discovery and development of furan-based drugs.

Part 5: Future Horizons for the Furan Scaffold

The furan scaffold continues to be a fertile ground for innovation in drug discovery.[2] Future research is likely to focus on several key areas:

-

Development of Novel Synthetic Methodologies: The exploration of more efficient, stereoselective, and environmentally friendly methods for synthesizing furan derivatives will expand the accessible chemical space.[2]

-

Exploration of New Biological Targets: The application of furan-based libraries to novel and challenging biological targets will undoubtedly uncover new therapeutic opportunities.

-

Computational Drug Design: The use of computational chemistry and machine learning will aid in the rational design of next-generation furan-containing drugs with enhanced efficacy and improved safety profiles.[2]

References

-

Peterson, L. A. (2012). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed, 34(1), 1-12. Retrieved from [Link]

-

Hassan, D. A., & Mustafa, Y. F. (n.d.). Application of furan derivative in medicinal field. ResearchGate. Retrieved from [Link]

-

Rashitova, S. (2025). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity, 2(4), 104-107. Retrieved from [Link]

-

Nivrutti, P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of All Research Education and Scientific Methods, 12(1), 25-34. Retrieved from [Link]

-

Poudel, Y. P. (2023, December 15). Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. Retrieved from [Link]

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 125-133. Retrieved from [Link]

-

Nivrutti, P. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. SSRN. Retrieved from [Link]

-

Hossain, M. M. (2025, September 4). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Retrieved from [Link]

-

Gholami, M., Ghasemi, Y., & Ghasemi, F. (2020, August 19). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. Retrieved from [Link]

-

Peterson, L. A. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PubMed Central, 24(10), 1131–1140. Retrieved from [Link]

-

Verma, A. (2025, August 6). Synthesis and biological activities of furan derivatives. ResearchGate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Retrieved from [Link]

-

ScienceDirect. (2025, September 6). Furan derivative: Significance and symbolism. Retrieved from [Link]

-

Verma, A., Pandeya, S. N., & Sinha, S. (2011). Synthesis and biological activity of furan derivatives. SciSpace. Retrieved from [Link]

-

Wellington, K., & de Koning, C. B. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Retrieved from [Link]

-

Peterson, L. A. (2008, October 9). Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews. Retrieved from [Link]

-

Sperry, J. B., & Wright, D. L. (2025, August 6). Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. Retrieved from [Link]

-

Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. Retrieved from [Link]

-

Peterson, L. A. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 25(10), 2033-2045. Retrieved from [Link]

-

ResearchGate. (n.d.). C-fused furan containing biologically sound natural products. Retrieved from [Link]

-

Fokin, A. A., & Gevorgyan, V. (2023, February 16). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. PubMed Central. Retrieved from [Link]

-

SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design. Retrieved from [Link]

-

ResearchGate. (n.d.). Charges of the three bioisosteric moieties (carboxylic acid, furan, and sulfonamide). Retrieved from [Link]

-

Slideshare. (n.d.). Analog design-Bioisosteric replacement strategies. Retrieved from [Link]

-

Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-15. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ijabbr.com [ijabbr.com]

- 6. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijabbr.com [ijabbr.com]

- 8. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 9. researchgate.net [researchgate.net]